molecular formula C9H5BrF6O2 B13692181 4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol

4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13692181
M. Wt: 339.03 g/mol
InChI Key: XCDBRPYDPMBBSU-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aromatic precursor followed by the introduction of trifluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The final step involves the reduction of the intermediate compound to obtain the desired benzyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a simpler benzyl alcohol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield benzaldehyde or benzoic acid, while substitution of the bromine atom can result in various substituted benzyl alcohol derivatives.

Scientific Research Applications

4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethoxy)aniline
  • 2-Bromo-4-(trifluoromethoxy)aniline
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Uniqueness

4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the same benzyl alcohol structure. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H5BrF6O2

Molecular Weight

339.03 g/mol

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H5BrF6O2/c10-4-1-2-5(7(17)8(11,12)13)6(3-4)18-9(14,15)16/h1-3,7,17H

InChI Key

XCDBRPYDPMBBSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)C(C(F)(F)F)O

Origin of Product

United States

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